

# Functionalization of the 1,4,7-Trithiacyclononane Backbone: Application Notes and Protocols

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## Compound of Interest

Compound Name: 1,4,7-Trithiacyclononane

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This document provides detailed application notes and experimental protocols for the functionalization of the **1,4,7-trithiacyclononane** ([1]aneS3) backbone. The methodologies described herein focus on the introduction of functional groups onto both the carbon and sulfur atoms of the macrocycle, enabling the synthesis of a diverse range of derivatives for applications in coordination chemistry, radiopharmaceuticals, and catalysis.

## Introduction

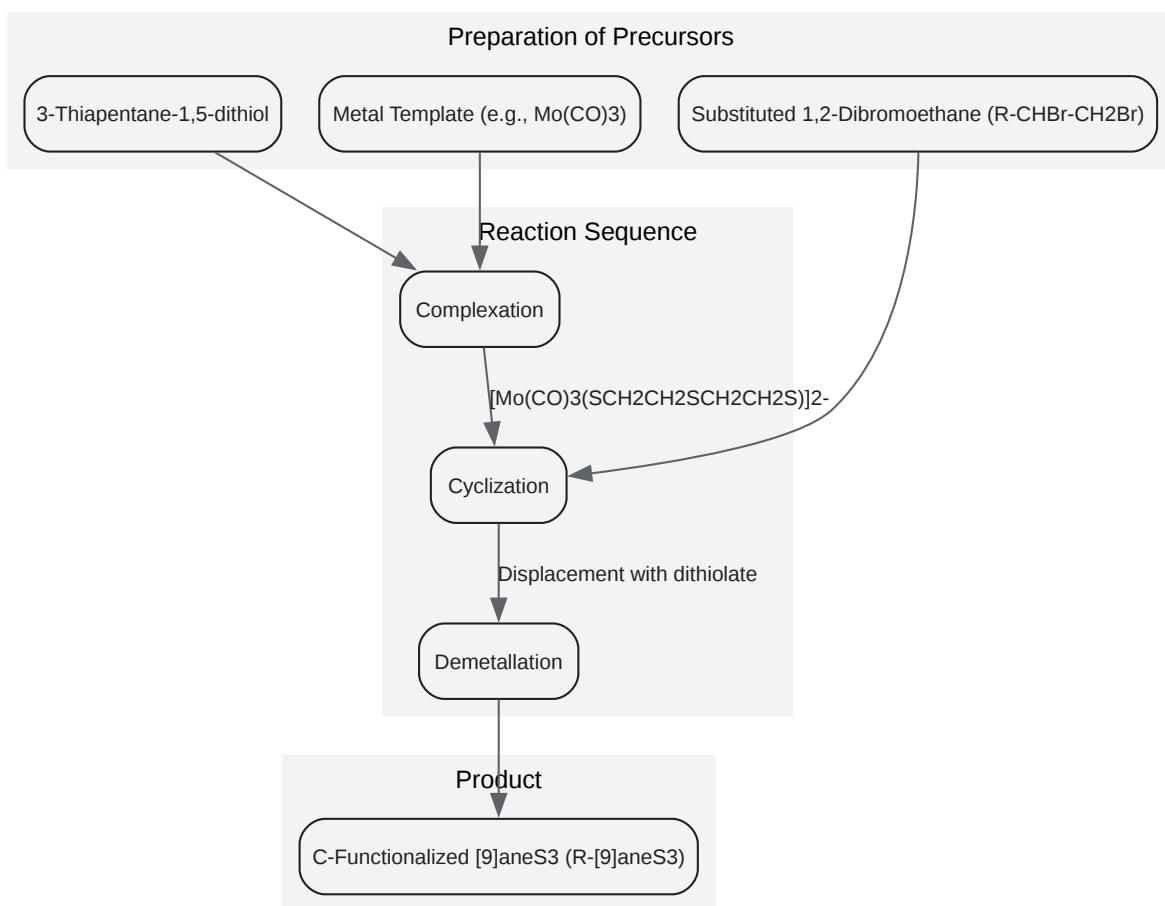
**1,4,7-Trithiacyclononane**, a cyclic thioether, is a versatile tridentate ligand known for forming stable complexes with a variety of metal ions.<sup>[2][3]</sup> Functionalization of the[1]aneS3 backbone allows for the modulation of its coordination properties, solubility, and biological activity, making it a valuable scaffold in the design of novel metal-based diagnostics and therapeutics. This document outlines key synthetic strategies for C-functionalization and S-functionalization of the[1]aneS3 macrocycle.

## C-Functionalization of the[1]aneS3 Backbone

Carbon-functionalized derivatives of[1]aneS3 can be synthesized by incorporating substituted building blocks during the macrocyclization reaction. A key method involves the use of substituted 1,2-dibromoethanes in a cyclization reaction with a protected form of 3-thiapentane-1,5-dithiol.

## General Workflow for C-Functionalization

The overall strategy for the synthesis of C-functionalized[1]aneS3 derivatives is depicted in the workflow diagram below. This process involves the preparation of a dithiolate precursor, its complexation to a metal template, cyclization with a substituted 1,2-dibromoethane, and subsequent demetallation to yield the free functionalized macrocycle.



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Caption: Workflow for the synthesis of C-functionalized **1,4,7-trithiacyclononane**.

# Experimental Protocol: Synthesis of 2-Methyl-1,4,7-trithiacyclononane

This protocol is adapted from the general method described by Smith et al. for the synthesis of carbon-functionalized[1]aneS<sub>3</sub> derivatives.

## Materials:

- [Mo(CO)<sub>6</sub>]
- 3-Thiapentane-1,5-dithiol
- Potassium hydroxide
- Methanol
- 1,2-Dibromopropane
- Tetrahydrofuran (THF), freshly distilled
- Dichloromethane
- Silica gel for column chromatography

## Procedure:

- Preparation of the Molybdenum Dithiolate Complex: A solution of 3-thiapentane-1,5-dithiol (1.0 eq) and potassium hydroxide (2.0 eq) in methanol is refluxed under a nitrogen atmosphere. To this solution, [Mo(CO)<sub>6</sub>] (1.0 eq) is added, and the mixture is refluxed to form the [Mo(CO)<sub>3</sub>(SCH<sub>2</sub>CH<sub>2</sub>SCH<sub>2</sub>CH<sub>2</sub>S)]<sup>2-</sup> complex.
- Cyclization: The freshly prepared molybdenum dithiolate complex in methanol is added dropwise to a refluxing solution of 1,2-dibromopropane (1.1 eq) in THF over several hours. The reaction mixture is refluxed for an additional period to ensure complete cyclization.
- Demetallation and Purification: The solvent is removed under reduced pressure. The residue is redissolved in a methanolic solution of potassium 3-thiapentane-1,5-dithiolate and refluxed to displace the functionalized macrocycle from the molybdenum template. The solvent is

evaporated, and the residue is extracted with dichloromethane. The organic extract is washed with water, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Quantitative Data:

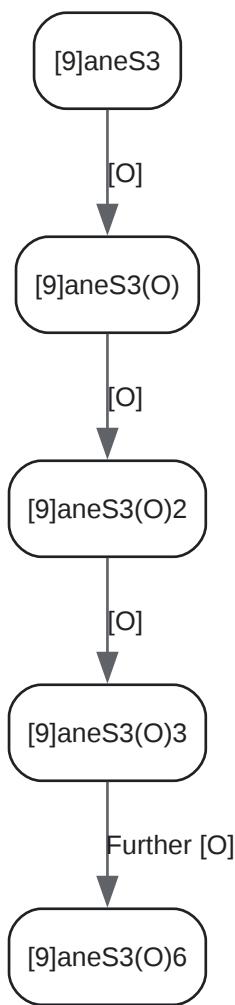
Product Name	Starting Materials	Yield (%)	1H NMR (CDCl <sub>3</sub> , δ ppm)	Mass Spec (m/z)
2-Methyl-1,4,7-trithiacyclononane	1,2-Dibromopropane, 3-Thiapentane-1,5-dithiol	~40	1.35 (d, 3H), 2.7-3.2 (m, 9H)	[M+H] <sup>+</sup> calc: 195.0, found: 195.0

## S-Functionalization of the[1]aneS<sub>3</sub> Backbone

The sulfur atoms of the[1]aneS<sub>3</sub> backbone can be selectively oxidized to form sulfoxides and sulfones. This functionalization significantly alters the electronic properties and coordination behavior of the macrocycle.

## General Pathway for S-Oxidation

The stepwise oxidation of the sulfur atoms in[1]aneS<sub>3</sub> can be controlled to yield mono-, di-, and tri-sulfoxides, and subsequently sulfones, by careful choice of oxidizing agent and reaction conditions.



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Caption: Stepwise oxidation pathway of the **1,4,7-trithiacyclononane** backbone.

## Experimental Protocol: Synthesis of 1,4,7-Trithiacyclononane-1-oxide ([1]aneS3O)

This protocol describes a general method for the selective mono-oxidation of a cyclic thioether using hydrogen peroxide.

Materials:

- **1,4,7-Trithiacyclononane ([1]aneS3)**
- Hydrogen peroxide (30% aqueous solution)

- Methanol
- Dichloromethane
- Silica gel for column chromatography

#### Procedure:

- Reaction Setup: **1,4,7-Trithiacyclononane** (1.0 eq) is dissolved in methanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
- Oxidation: Hydrogen peroxide (1.1 eq of 30% solution) is added dropwise to the stirred solution. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours.
- Workup and Purification: The solvent is removed under reduced pressure. The residue is taken up in dichloromethane and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel to separate the mono-oxidized product from unreacted starting material and higher oxidation products.

#### Quantitative Data:

Product Name	Starting Material	Oxidizing Agent	Yield (%)	1H NMR (CDCl <sub>3</sub> , δ ppm)	Mass Spec (m/z)
1,4,7-Trithiacyclononane-1-oxide	[1]aneS3	H <sub>2</sub> O <sub>2</sub>	Variable	Complex multiplets ~2.8-3.5	[M+H] <sup>+</sup> calc: 197.0, found: 197.0

## Applications in Drug Development and Research

Functionalized[1]aneS3 derivatives are valuable chelators for various metal ions with applications in medicinal chemistry. For instance, their complexes with radionuclides such as technetium-99m and rhenium-186/188 are being investigated for diagnostic imaging and targeted radiotherapy. The ability to introduce specific functional groups allows for the

attachment of targeting vectors (e.g., peptides, antibodies) to direct the radiometal complex to diseased tissues. The coordination environment can be fine-tuned by both C- and S-functionalization to optimize the stability and pharmacokinetic properties of the resulting radiopharmaceuticals.

## Conclusion

The functionalization of the **1,4,7-trithiacyclononane** backbone provides a powerful platform for the development of novel ligands with tailored properties. The protocols outlined in this document offer a starting point for the synthesis of a wide range of C- and S-functionalized derivatives, paving the way for their exploration in various fields, from fundamental coordination chemistry to the development of advanced diagnostic and therapeutic agents. Further optimization of these methods will continue to expand the library of accessible[1]aneS3 analogues and their applications.

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## References

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